molecular formula C10H6F2N2O2 B13330083 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile

Cat. No.: B13330083
M. Wt: 224.16 g/mol
InChI Key: UNJCBVCSWPHEHQ-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 2,6-difluoro-4-nitrophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-difluoro-4-nitrobenzyl chloride with a nitrile-containing cyclopropane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of ring-opened products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(2,6-Difluoro-4-aminophenyl)cyclopropane-1-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Ring-opened products with functionalized groups.

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and nitrile groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)cyclopropane-1-carbonitrile
  • 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile
  • 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile

Uniqueness: 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The difluoro substitution enhances its stability and lipophilicity, making it a valuable compound for various research purposes.

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-7-3-6(14(15)16)4-8(12)9(7)10(5-13)1-2-10/h3-4H,1-2H2

InChI Key

UNJCBVCSWPHEHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

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